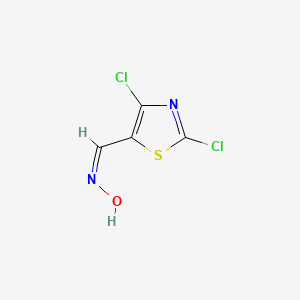![molecular formula C14H19N5O2S B14097234 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14097234.png)
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide typically involves multi-step reactions. One common approach includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine can yield thiazolo[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Pyrimidine Analogues: Compounds like pyrido[2,3-d]pyrimidin-5-one, which share structural similarities but differ in specific functional groups.
Uniqueness
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is unique due to its specific combination of thiazole and pyrimidine rings, along with the piperidine and carboxylic acid propylamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H19N5O2S |
|---|---|
Peso molecular |
321.40 g/mol |
Nombre IUPAC |
1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N5O2S/c1-2-5-15-12(20)9-4-3-6-19(7-9)14-18-11-10(22-14)13(21)17-8-16-11/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,21) |
Clave InChI |
IDZGYGIZYKUOSV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097160.png)
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)

![1-(2,5-Dimethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097183.png)


![1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone](/img/structure/B14097193.png)
![7-Fluoro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097197.png)
![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097198.png)

![1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097208.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097232.png)
